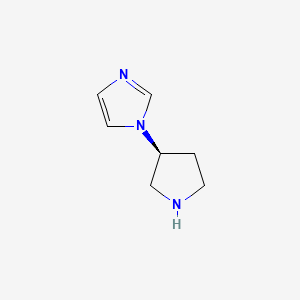

(S)-1-(Pyrrolidin-3-YL)-1H-imidazole

Description

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-[(3S)-pyrrolidin-3-yl]imidazole |

InChI |

InChI=1S/C7H11N3/c1-2-8-5-7(1)10-4-3-9-6-10/h3-4,6-8H,1-2,5H2/t7-/m0/s1 |

InChI Key |

WHQNOBWFVDSYOK-ZETCQYMHSA-N |

Isomeric SMILES |

C1CNC[C@H]1N2C=CN=C2 |

Canonical SMILES |

C1CNCC1N2C=CN=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of imidazole, including (S)-1-(Pyrrolidin-3-YL)-1H-imidazole, exhibit strong antibacterial properties. For example, studies have shown efficacy against resistant strains such as MRSA, making them promising candidates for new antibiotic development .

- Anticancer Properties : Compounds similar to (S)-1-(Pyrrolidin-3-YL)-1H-imidazole have been investigated for their ability to disrupt tubulin dynamics, which is crucial in cancer cell proliferation. Such mechanisms suggest potential therapeutic applications in oncology .

Biological Research

- Enzyme Inhibition : The compound has been studied for its ability to inhibit proteolytic enzymes, which play a role in various biological processes. Molecular docking studies have elucidated the binding modes of these compounds, highlighting their interaction with specific active sites on enzymes .

- Signal Pathway Modulation : Investigations into the compound's effects on signaling pathways have revealed its potential to modulate biological responses, thereby influencing various physiological processes .

Material Science

- Catalyst Development : (S)-1-(Pyrrolidin-3-YL)-1H-imidazole is utilized in the synthesis of new materials and as a catalyst in chemical reactions. Its unique structure allows for enhanced reactivity and selectivity in synthetic applications.

Antibacterial Studies

A study highlighted the antibacterial efficacy of imidazole derivatives against Helicobacter pylori, which is known to cause gastric ulcers. Compounds were tested using disk diffusion methods, demonstrating significant inhibition zones against both metronidazole-sensitive and resistant strains .

Anticancer Investigations

Research focused on imidazole derivatives showed their potential as anticancer agents through mechanisms that involve disrupting microtubule dynamics and inhibiting critical signaling pathways necessary for tumor growth. These findings are crucial for developing new cancer therapies .

Data Tables

Comparison with Similar Compounds

(R)-1-(Pyrrolidin-3-YL)-1H-imidazole

- Structure : Enantiomer of the target compound, differing only in the configuration at the pyrrolidine 3-position.

- Molecular Formula : C₇H₁₁N₃ (identical to the (S)-form).

- Key Differences :

2-Cyclopropyl-1-(pyrrolidin-3-yl)-1H-imidazole Hydrochloride

- Structure : Features a cyclopropyl substituent at the imidazole 2-position and a hydrochloride salt.

- Molecular Formula : C₁₀H₁₆N₃·HCl (estimated molecular weight: ~214.46 g/mol).

- The hydrochloride salt improves aqueous solubility, favoring formulation in preclinical studies .

GLP1 Receptor Activator (C27H24ClF2N3O3)

- Structure : A complex derivative with a 4-chloro-2-fluorophenyl group, benzo[d][1,3]dioxole, and oxetane substituents.

- Molecular Formula : C27H24ClF2N3O3 (molecular weight: ~524.95 g/mol).

- Key Differences :

N-[(S)-1-(2-Hydroxyethyl)-pyrrolidin-3-yl]-N-methyl-acetamide

- Structure : Pyrrolidine substituted with a hydroxyethyl group and methyl acetamide.

- Molecular Formula : C₁₀H₁₉N₂O₂ (molecular weight: 199.27 g/mol).

- Key Differences: The hydroxyethyl side chain increases hydrophilicity, improving solubility for intravenous administration.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stereochemistry : The (S)- and (R)-enantiomers of pyrrolidinyl-imidazole derivatives exhibit divergent bioactivities, underscoring the need for enantiopure synthesis in drug development .

- Substituent Effects :

- Salt Forms : Hydrochloride salts of imidazole derivatives are frequently employed to optimize physicochemical properties, though they may introduce stability challenges .

Preparation Methods

Chlorination-Coupling Approach

The foundational method for synthesizing 1-(pyrrolidin-3-yl)-1H-imidazole derivatives involves chlorination of pyrrolidone precursors followed by nucleophilic substitution with imidazole. As detailed in EP2050736A1 , a pyrrolidone derivative (e.g., 1-hydroxymethyl-pyrrolidin-2-one) is treated with thionyl chloride (SOCl₂) or hydrochloric acid (HCl) to generate a reactive chlorinated intermediate. Subsequent reaction with imidazole in the presence of a base such as sodium hydroxide (NaOH) or trifluoroacetic acid (CF₃CO₂H) yields the target compound.

Example Reaction:

This method, while efficient for racemic mixtures, requires subsequent resolution to isolate the (S)-enantiomer.

Asymmetric Catalysis for Enantioselective Synthesis

Recent advances in organocatalysis have enabled direct asymmetric synthesis of chiral pyrrolidines. PMC10005811 highlights the use of proline-derived catalysts to induce enantioselectivity during pyrrolidine ring formation. For instance, a Michael addition between an α,β-unsaturated aldehyde and nitromethane, catalyzed by (S)-proline, generates a chiral pyrrolidine precursor with >90% ee. This intermediate is subsequently functionalized with imidazole via Ullmann coupling or nucleophilic substitution.

Key Catalytic System:

Enantiomeric Resolution and Chirality Control

Diastereomeric Salt Formation

Racemic 1-(pyrrolidin-3-yl)-1H-imidazole can be resolved using chiral resolving agents. PMC3174355 demonstrates the use of (-)-di-p-toluoyl-D-tartaric acid to form diastereomeric salts with the (S)-enantiomer, which are separated via fractional crystallization. This method achieves 98% ee but suffers from moderate yields (40–60%) due to solubility challenges.

Conditions:

-

Solvent: Ethanol/water (3:1)

-

Temperature: 4°C

-

Recovery: 55%

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving the (S)-form unreacted. PMC7663458 reports using Candida antarctica lipase B (CAL-B) with vinyl acetate as the acyl donor, achieving 99% ee for (S)-1-(pyrrolidin-3-yl)-1H-imidazole after 24 hours.

Optimized Parameters:

Advanced Synthetic Routes

Grignard Reagent-Mediated Alkylation

The Royal Society of Chemistry protocol (Source ) employs cyclohexylmagnesium bromide (CyMgBr) with CuCl/LiCl in tetrahydrofuran (THF) to alkylate pyrroloimidazole precursors. While originally developed for cyclohexyl derivatives, this method adapts to pyrrolidine synthesis by substituting Grignard reagents with 3-bromo-pyrrolidine.

Modified Reaction Scheme:

Yield: 64% (racemic), with chiral ligands required for ee enhancement.

Protective Group Strategies

PMC6572064 outlines a multi-step synthesis using N-benzyl protection to prevent undesired side reactions. The sequence involves:

-

Protection of pyrrolidine’s amine with benzyl chloroformate.

-

Imidazole coupling via Buchwald-Hartwig amination.

-

Deprotection using hydrogenolysis (H₂/Pd-C).

Critical Data:

Comparative Analysis of Methods

Q & A

Q. How to design a study investigating the compound's interaction with biological targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For GLP-1 receptor studies, use HEK-293 cells transfected with human GLP-1R and measure cAMP production. Molecular docking (AutoDock Vina) can identify key binding residues (e.g., Arg380, Tyr152) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.